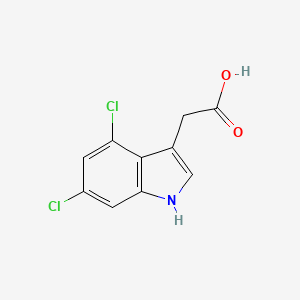
N,N-bis(prop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C8H13NO It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by allyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-bis(prop-2-en-1-yl)acetamide can be synthesized through the reaction of acetamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the nitrogen with allyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl groups into saturated alkyl groups.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield epoxides, while reduction can produce N,N-dipropylacetamide.
Applications De Recherche Scientifique
N,N-bis(prop-2-en-1-yl)acetamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is employed in the development of advanced materials, including hydrogels and nanocomposites.
Biological Research: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with methyl groups instead of allyl groups.
N,N-Diethylacetamide: Contains ethyl groups instead of allyl groups.
N,N-Diallylammonium Chloride: A cationic compound with similar allyl groups.
Uniqueness
N,N-bis(prop-2-en-1-yl)acetamide is unique due to the presence of allyl groups, which confer distinct reactivity and properties compared to its analogs. The ability to undergo radical polymerization and form cross-linked networks makes it particularly valuable in polymer chemistry and materials science.
Propriétés
Numéro CAS |
6296-61-3 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C8H13NO/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3 |
Clé InChI |
BGQJNGISTPIALH-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)CC=C |
SMILES canonique |
CC(=O)N(CC=C)CC=C |
Key on ui other cas no. |
6296-61-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)


![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)

![5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B1347202.png)


![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)
![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)


![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)
